![molecular formula C15H18N2O6 B4462408 N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B4462408.png)
N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine
Overview
Description
N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine, also known as TRIMCA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. TRIMCA belongs to the class of indole-2-carboxylic acid derivatives, which are known to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine is not fully understood. However, studies have suggested that N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine exerts its biological effects through multiple pathways, including the modulation of oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine has also been found to regulate the expression of various genes and proteins involved in cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Advantages and Limitations for Lab Experiments
One advantage of N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine is its synthetic nature, which allows for easy production and modification of the compound for various applications. However, one limitation of N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
Future research on N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine could focus on its potential therapeutic applications in other fields of medicine, such as dermatology and ophthalmology. Additionally, further studies could investigate the safety and efficacy of N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine in clinical trials. Finally, the development of novel synthetic methods for N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine could lead to the production of more potent and selective derivatives of the compound.
Scientific Research Applications
N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to improve cognitive function in animal models of Alzheimer's disease. In oncology, N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In cardiovascular diseases, N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine has been shown to have cardioprotective effects against ischemia-reperfusion injury.
properties
IUPAC Name |
3-[(5,6,7-trimethoxy-1H-indole-2-carbonyl)amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-21-10-7-8-6-9(15(20)16-5-4-11(18)19)17-12(8)14(23-3)13(10)22-2/h6-7,17H,4-5H2,1-3H3,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCSSMKANRYNBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.